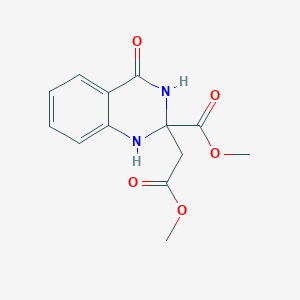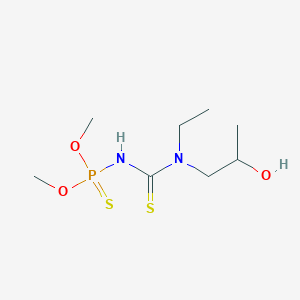
3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea, commonly known as DEMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEMPT belongs to the class of organophosphorus compounds and is known to possess unique properties that make it useful in various fields of research.
Wirkmechanismus
The mechanism of action of DEMPT involves the formation of a covalent bond between the compound and the active site of acetylcholinesterase. This bond prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. As a result, the accumulation of acetylcholine in the synaptic cleft leads to the overstimulation of the nervous system, which can cause convulsions and other neurological symptoms.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DEMPT depend on the concentration of the compound and the duration of exposure. At low concentrations, DEMPT has been found to enhance the release of acetylcholine, which can improve cognitive function. However, at high concentrations, DEMPT can cause irreversible inhibition of acetylcholinesterase, leading to severe neurological damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DEMPT in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes in the body. This specificity makes DEMPT a valuable tool for studying the role of acetylcholinesterase in various biological processes. However, the use of DEMPT in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research on DEMPT. One area of interest is the development of new derivatives of the compound that exhibit greater selectivity and potency against acetylcholinesterase. Another area of focus is the investigation of the anti-tumor activity of DEMPT and its potential use in cancer treatment. Additionally, further studies are needed to explore the potential neuroprotective effects of DEMPT and its possible applications in the treatment of neurological disorders.
Synthesemethoden
DEMPT can be synthesized through a series of chemical reactions involving the condensation of ethyl isothiocyanate and 2-hydroxypropylamine, followed by the addition of dimethyl phosphorochloridothioate. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DEMPT has been widely used in scientific research for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. The inhibition of this enzyme has been linked to several neurological disorders, including Alzheimer's disease. DEMPT has also been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells.
Eigenschaften
CAS-Nummer |
15918-04-4 |
|---|---|
Produktname |
3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea |
Molekularformel |
C8H19N2O3PS2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3-dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea |
InChI |
InChI=1S/C8H19N2O3PS2/c1-5-10(6-7(2)11)8(15)9-14(16,12-3)13-4/h7,11H,5-6H2,1-4H3,(H,9,15,16) |
InChI-Schlüssel |
YRVAFQUBJSGTBM-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC(C)O)C(=NP(=S)(OC)OC)S |
SMILES |
CCN(CC(C)O)C(=S)NP(=S)(OC)OC |
Kanonische SMILES |
CCN(CC(C)O)C(=S)NP(=S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



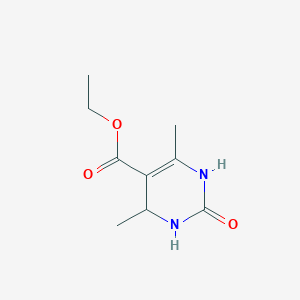
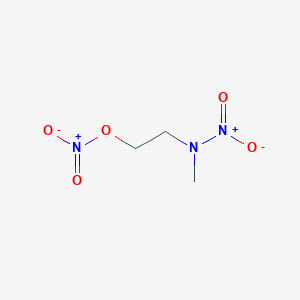
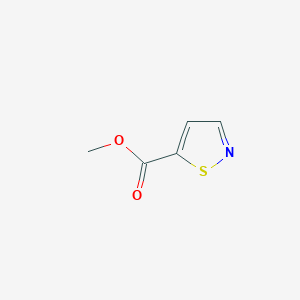
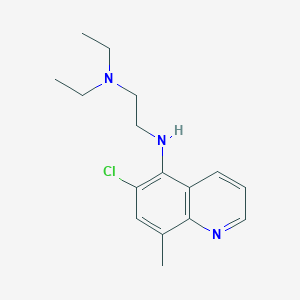
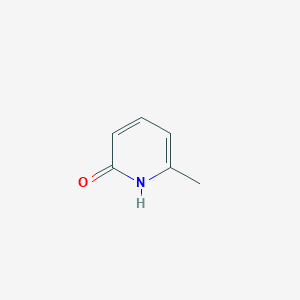
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)
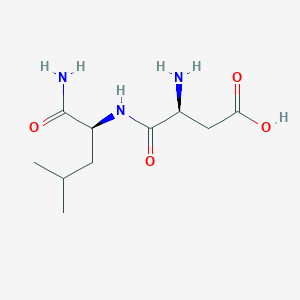

![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
